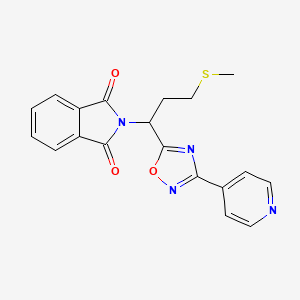

2-(3-(Methylthio)-1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-(Methylthio)-1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione is a synthetic compound with potential applications in various scientific fields. This compound is recognized for its unique structure, incorporating isoindoline, oxadiazole, and pyridine moieties, which contribute to its diverse chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of 2-(3-(Methylthio)-1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione typically involves the reaction between an appropriate isoindoline derivative and a pyridin-4-yl-substituted oxadiazole under controlled conditions. This reaction may require a catalyst, such as a transition metal complex, to facilitate the formation of the desired compound. Reaction conditions usually include a suitable solvent and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: : On an industrial scale, the production of this compound involves large-scale chemical reactors equipped to maintain precise reaction conditions. Continuous flow processes may be employed to increase efficiency and minimize waste. The purification process might involve crystallization or chromatography to ensure the compound meets quality standards for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions: : The compound undergoes several chemical reactions, including:

Oxidation: : Conversion of the methylthio group to a sulfoxide or sulfone.

Reduction: : Possible reduction of the oxadiazole ring under specific conditions.

Substitution: : Electrophilic and nucleophilic substitution reactions on the isoindoline and pyridine rings.

Common Reagents and Conditions: : The reactions often require reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Conditions may include acidic or basic environments and specific solvents to facilitate the reactions.

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. They typically include oxidized or reduced derivatives, substituted compounds, and possible ring-opened or rearranged structures.

Wissenschaftliche Forschungsanwendungen

This compound has numerous scientific research applications due to its multifaceted structure and reactivity:

Chemistry: : Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: : Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: : Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry: : Utilized in the development of novel materials, such as polymers and nanomaterials, owing to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-(3-(Methylthio)-1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The oxadiazole and pyridine moieties are critical for binding affinity and specificity, while the isoindoline core provides structural stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(Methylthio)-1-(pyridin-4-yl)-1,2,4-oxadiazole: : Lacks the isoindoline moiety, which may affect its biological activity and stability.

2-(3-(Methylthio)-1-(3-(pyridin-4-yl)propyl)isoindoline-1,3-dione:

N-(pyridin-4-yl)-1,2,4-oxadiazole: : A simpler structure, with different chemical and biological properties compared to the target compound.

Uniqueness: : The presence of the isoindoline, oxadiazole, and pyridine rings in 2-(3-(Methylthio)-1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione makes it unique among similar compounds. This combination provides a balance of stability, reactivity, and biological activity, making it a versatile compound for various research applications.

That should cover it. How do you feel about diving deeper into a specific section?

Biologische Aktivität

The compound 2-(3-(Methylthio)-1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological properties, particularly focusing on its anti-inflammatory and antimicrobial activities.

- Molecular Formula: C13H16N4O5S

- Molecular Weight: 340.35 g/mol

- CAS Number: 1820639-45-9

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable anti-inflammatory properties. A significant focus has been on its inhibitory effects on cyclooxygenase enzymes (COX), which are pivotal in the inflammatory process.

Key Findings:

- The compound showed moderate inhibitory activity against COX-II with an IC50 value ranging from 0.52 to 22.25 μM, indicating a potential for selective inhibition compared to standard drugs like Celecoxib (IC50 = 0.78 μM) .

- In vivo studies reported a 64.28% inhibition of inflammation for the compound compared to 57.14% for Celecoxib, suggesting its efficacy in reducing inflammatory responses .

2. Antimicrobial Activity

The antimicrobial efficacy of the compound has also been explored, particularly against various bacterial strains.

Research Insights:

- The compound was tested against Staphylococcus aureus and Candida albicans , showing promising results in inhibiting growth .

- The minimum inhibitory concentration (MIC) values indicated that the compound could act as a broad-spectrum antibacterial agent, with MIC values reported around 15.62 µg/ml for effective strains .

Comparative Analysis of Biological Activities

Case Studies and Research Findings

-

Study on COX Inhibition:

A comprehensive study evaluated various derivatives for their COX inhibitory activities, highlighting the effectiveness of the target compound in comparison to known standards like Celecoxib and Rofecoxib . The study employed both in vitro and in vivo methodologies to assess anti-inflammatory properties. -

Antimicrobial Efficacy Assessment:

Another research effort focused on synthesizing and testing new derivatives against multiple microbial strains. The findings confirmed that certain modifications to the molecular structure enhanced antimicrobial potency, making it a candidate for further development in pharmaceutical applications .

Eigenschaften

IUPAC Name |

2-[3-methylsulfanyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3S/c1-27-11-8-15(17-21-16(22-26-17)12-6-9-20-10-7-12)23-18(24)13-4-2-3-5-14(13)19(23)25/h2-7,9-10,15H,8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTWWCLDYFWPSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C1=NC(=NO1)C2=CC=NC=C2)N3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.